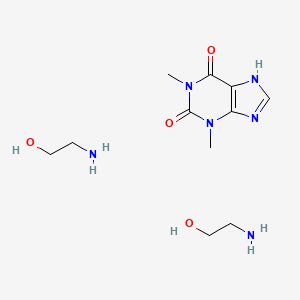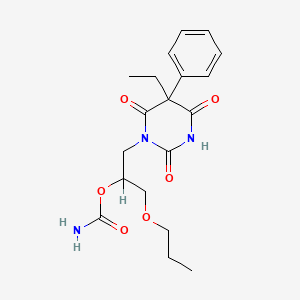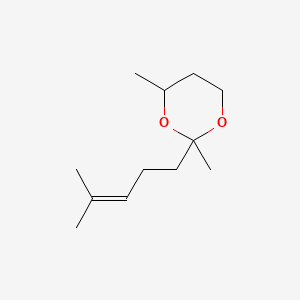
2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of dioxanes, which are cyclic ethers with two oxygen atoms in the ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate diols with acid catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired dioxane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions may involve halides or other suitable nucleophiles.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
科学的研究の応用
Chemistry: In chemistry, 2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential applications in biological research, such as the study of enzyme inhibitors or the development of new pharmaceuticals. Its interactions with biological molecules can provide insights into various biochemical processes.
Medicine: In the medical field, derivatives of this compound could be explored for their therapeutic properties. Research may focus on its potential use in drug development, particularly in areas such as anti-inflammatory or anticancer agents.
Industry: Industrially, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism by which 2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
類似化合物との比較
2,6-Dimethyl-6-(4-methyl-3-pentenyl)-1,3-dioxane
2,4-Dimethyl-2-(3-methyl-4-pentenyl)-1,3-dioxane
2,4-Dimethyl-2-(2-methyl-3-pentenyl)-1,3-dioxane
Uniqueness: 2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane stands out due to its specific arrangement of methyl and pentenyl groups, which can influence its reactivity and potential applications. Compared to similar compounds, its unique structure may offer distinct advantages in certain chemical reactions and biological interactions.
特性
CAS番号 |
68139-00-4 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
2,4-dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxane |
InChI |
InChI=1S/C12H22O2/c1-10(2)6-5-8-12(4)13-9-7-11(3)14-12/h6,11H,5,7-9H2,1-4H3 |
InChIキー |
CUALKFUPFIXKCZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCOC(O1)(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


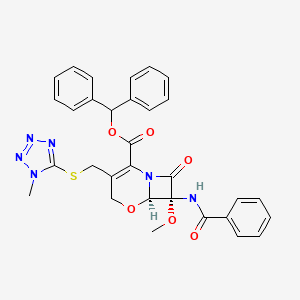
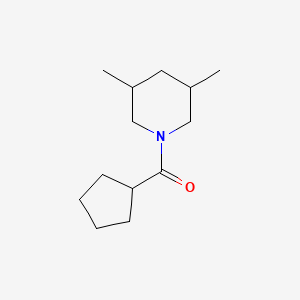


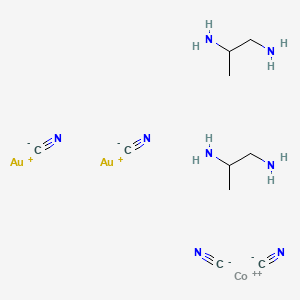
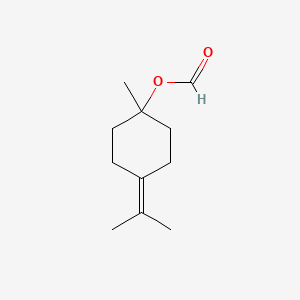

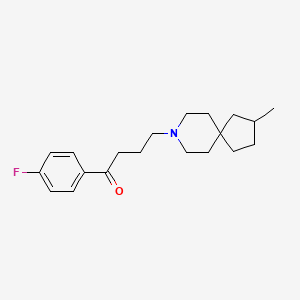
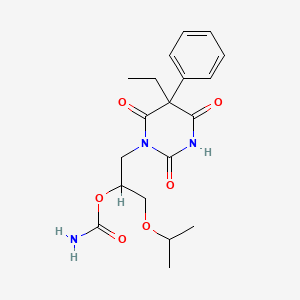
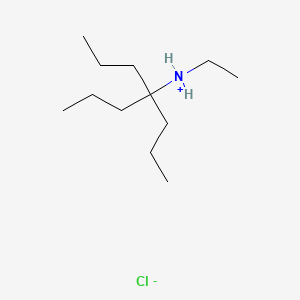
![7,15,23,31-Tetratert-butyl-33,34,35,36-tetramethoxy-3,11,19,27-tetrathiapentacyclo[27.3.1.15,9.113,17.121,25]hexatriaconta-1(32),5,7,9(36),13,15,17(35),21(34),22,24,29(33),30-dodecaene](/img/structure/B15346751.png)
